molecular formula C8H6BrFO3 B15244036 Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Cat. No.: B15244036
M. Wt: 249.03 g/mol
InChI Key: QFZMATCRZBZHSL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate typically involves the esterification of 3-bromo-5-fluoro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine or fluorine atoms.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Products with new functional groups replacing bromine or fluorine.

    Oxidation: Formation of 3-bromo-5-fluoro-2-hydroxybenzaldehyde.

    Reduction: Formation of 3-bromo-5-fluoro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluoro-2-hydroxybenzoate: Similar structure but lacks the bromine atom.

    Methyl 3-bromo-2-hydroxybenzoate: Similar structure but lacks the fluorine atom.

    Methyl 3-bromo-5-hydroxybenzoate: Similar structure but lacks the fluorine atom.

Uniqueness

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 3-bromo-5-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3

InChI Key

QFZMATCRZBZHSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Br)O

Origin of Product

United States

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